![molecular formula C14H20FNO B12375469 (R)-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol](/img/structure/B12375469.png)
(R)-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol is a chiral compound with a complex structure that includes a fluorophenyl group and a pyrrolidinylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.
Reduction and Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
®-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols.
Scientific Research Applications
®-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- ®-(3-chlorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol
- ®-(3-bromophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol
- ®-(3-methylphenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol
Uniqueness
®-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed article provides a comprehensive overview of ®-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H20FNO |
|---|---|
Molecular Weight |
237.31 g/mol |
IUPAC Name |
(R)-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C14H20FNO/c1-2-4-12-7-8-13(16-12)14(17)10-5-3-6-11(15)9-10/h3,5-6,9,12-14,16-17H,2,4,7-8H2,1H3/t12-,13-,14-/m1/s1 |
InChI Key |
FKQBTCXESOAGPB-MGPQQGTHSA-N |
Isomeric SMILES |
CCC[C@@H]1CC[C@@H](N1)[C@@H](C2=CC(=CC=C2)F)O |
Canonical SMILES |
CCCC1CCC(N1)C(C2=CC(=CC=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



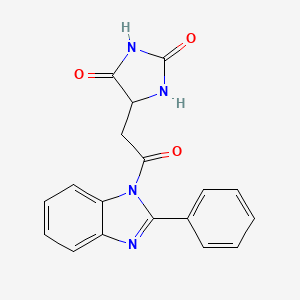
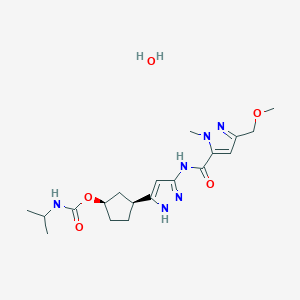
![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] N-cyclopentylcarbamate](/img/structure/B12375398.png)
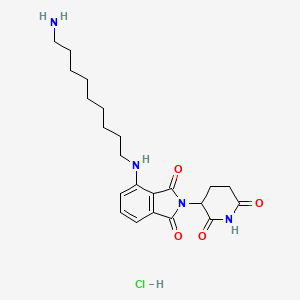
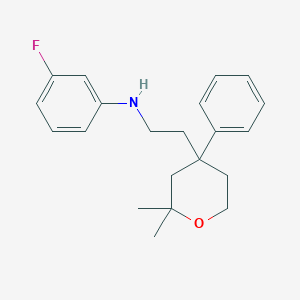

![4-(3-fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid](/img/structure/B12375435.png)
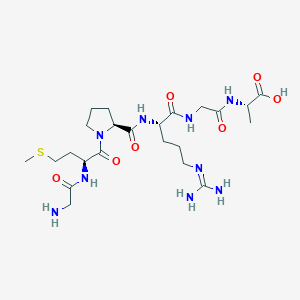
![(E)-5-Fluoro-2-(3-((4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenoxy)methyl)styryl)benzo[d]thiazole](/img/structure/B12375449.png)
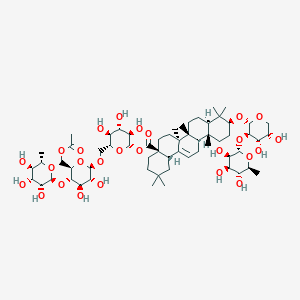
![3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12375458.png)
![(3S,4S)-4-[[(2S)-1-[[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]-[(2S)-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B12375465.png)
![2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-methylphenyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B12375468.png)
